Cas no 931-54-4 (Isocyanobenzene)

Isocyanobenzene structure
Isocyanobenzene structure
Produktname:Isocyanobenzene
CAS-Nr.:931-54-4
MF:C7H5N
MW:103.121301412582
MDL:MFCD05148520
CID:806205
PubChem ID:13606

Isocyanobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzene, isocyano-
    • 1-ISOCYANOBENZENE
    • ISOCYANOBENZENE
    • Benzene,isocyano
    • C6H5-NC
    • Phenyl isocyanide
    • Benzoisonitrile
    • Phenyl isonitrile
    • Isocyanobenzene (ACI)
    • Phenyl isocyanide (6CI, 7CI, 8CI)
    • MFCD05148520
    • Q27110030
    • NS00042673
    • AKOS002433953
    • DTXSID50239267
    • SY243548
    • SCHEMBL244994
    • Isocyanobenzene, AldrichCPR
    • isocyano-benzene
    • 931-54-4
    • GEO-03710
    • CHEBI:29367
    • DS3UDW47UG
    • Phenylisocyanide
    • AB1473
    • PHENYL ISOCYANIDE (1-ISOCYANOBENZENE)
    • InChI=1/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6
    • EINECS 213-239-2
    • DB-008764
    • Isocyanobenzene
    • MDL: MFCD05148520
    • Inchi: 1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H
    • InChI-Schlüssel: RCIBIGQXGCBBCT-UHFFFAOYSA-N
    • Lächelt: [C-]#[N+]C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 103.04200
  • Monoisotopenmasse: 103.042199
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 103
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 4.4

Experimentelle Eigenschaften

  • Dichte: 1.0248 (rough estimate)
  • Siedepunkt: 183.35°C (rough estimate)
  • Flammpunkt: °C
  • Brechungsindex: 1.6760 (estimate)
  • PSA: 0.00000
  • LogP: 1.46810

Isocyanobenzene Sicherheitsinformationen

Isocyanobenzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Oakwood
180012-1g
Isocyanobenzene
931-54-4 98%
1g
$136.00 2024-07-19
eNovation Chemicals LLC
Y1303410-1g
ISOCYANOBENZENE
931-54-4 95%
1g
$420 2024-06-05
TRC
I809010-1g
Isocyanobenzene
931-54-4
1g
$ 148.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FH869-50mg
Isocyanobenzene
931-54-4 97%
50mg
422.0CNY 2021-07-14
eNovation Chemicals LLC
D648572-10g
Phenylisocyanide
931-54-4 95%
10g
$985 2025-02-20
Ambeed
A351258-1g
Isocyanobenzene
931-54-4 95%
1g
$427.0 2024-04-15
Aaron
AR006ISS-100mg
Benzene, isocyano-
931-54-4 95%
100mg
$32.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRC220-250mg
Benzene, isocyano-
931-54-4 95%
250mg
¥1274.0 2024-04-15
eNovation Chemicals LLC
Y1303410-5g
ISOCYANOBENZENE
931-54-4 95%
5g
$1200 2025-02-21
eNovation Chemicals LLC
D648572-5g
Phenylisocyanide
931-54-4 95%
5g
$650 2025-02-20

Isocyanobenzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Selective Gold-Catalyzed Synthesis of Cyanamides and 1-Substituted 1H-Tetrazol-5-Amines from Isocyanides
Skoch, Karel; Cisarova, Ivana; Stepnicka, Petr, Chemistry - A European Journal, 2018, 24(52), 13788-13791

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referenz
Reactions of RNCO and RNCS promoted by SmI2
Liu, Yunshan; Bei, Meizhi, Youji Huaxue, 1994, 14(1), 34-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referenz
Samarium diiodide promoted coupling reaction of isocyanates to oxamides
Liu, Yunshan; Bei, Meizhi; Zhou, Zhihua; Takaki, Ken; Fujiwara, Yuzo, Chemistry Letters, 1992, (7), 1143-4

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Referenz
Preparation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine based tyrosyl-DNA phosphodiesterase 1 (TPD1) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ;  2 h, 55 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.4 Reagents: Water ;  0 °C
Referenz
Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles
Ghorai, Sourav; Lee, Daesung, Organic Letters, 2019, 21(18), 7390-7393

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referenz
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referenz
Preparation of isonitriles from isothiocyanates
, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, rt; 1 h, 0 °C; 2 h, rt
Referenz
Highly Stereoselective Ugi/Pictet-Spengler Sequence
Zhang, Bidong; Kurpiewska, Katarzyna; Doemling, Alexander, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Referenz
Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines
Wang, Lijie; Ferguson, Jamie; Zeng, Fanlong, Organic & Biomolecular Chemistry, 2015, 13(47), 11486-11491

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine
Referenz
Isonitriles
, Germany, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referenz
Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides
Guirado, Antonio; Zapata, Andres; Fenor, Manuel, Tetrahedron Letters, 1992, 33(33), 4779-82

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referenz
Reduction of heterocumulenes promoted by low-valent lanthanoids
Makioka, Yoshikazu; Liu, Yunshan; Bei, Beizhi; Zhou, Zhihua; Shindo, Takaaki; et al, Nippon Kagaku Kaishi, 1993, (5), 475-81

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ;  2 h, 55 °C; 55 °C → 0 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  0 °C; 0 °C; 2 h, 0 °C
1.4 Reagents: Water
Referenz
Silver-Catalyzed Selective Multicomponent Coupling Reactions of Arynes with Nitriles and Isonitriles
Ghorai, Sourav; Lin, Yongjia; Xia, Yuanzhi ; Wink, Donald J. ; Lee, Daesung, Organic Letters, 2020, 22(2), 642-647

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  6 min, rt
1.2 Solvents: Water ;  0.6 min, rt
Referenz
Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence
Sharma, Siddharth; Maurya, Ram Awatar; Min, Kyoung-Ik; Jeong, Guan-Young; Kim, Dong-Pyo, Angewandte Chemie, 2013, 52(29), 7564-7568

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1,3-Benzenedisulfonyl dichloride Solvents: Dichloromethane ;  3 h, 110 °C
1.2 Reagents: Water ;  cooled
Referenz
A general simple methodology for synthesis of isonitriles using benzene-1,3-disulfonyl dichloride
Ghorbani-Vaghei, Ramin; Amiri, Mostafa; Veisi, Hojat, Letters in Organic Chemistry, 2013, 10(1), 37-41

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  20 min, 100 psi, 25 °C
Referenz
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustignano, Mariateresa; Shandiz, Shiva Tali; et al, ChemRxiv, 2022, 1, 1-5

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referenz
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Referenz
Dehydration of formamides using the Burgess reagent: a new route to isocyanides
Creedon, Siobhan M.; Crowley, H. Kevin; McCarthy, Daniel G., Journal of the Chemical Society, 1998, (6), 1015-1018

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cyanuric chloride ,  Triethylamine Solvents: Ethanol ,  Dichloromethane ;  0 °C; 3 min, 50 °C; 100 °C → rt; 1 min, rt
Referenz
Microwave-assisted synthesis of isonitriles: a general simple methodology
Porcheddu, Andrea; Giacomelli, Giampaolo; Salaris, Margherita, Journal of Organic Chemistry, 2005, 70(6), 2361-2363

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  < 0 °C; < 0 °C; 3 h, < 0 °C; 1 h, < 0 °C → rt
Referenz
4-Phenoxyquinoline-triazole-amide compounds as c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Isocyanobenzene Raw materials

Isocyanobenzene Preparation Products

Isocyanobenzene Verwandte Literatur

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